molecular formula C18H17NO4 B2991678 (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035008-08-1

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2991678
CAS No.: 2035008-08-1
M. Wt: 311.337
InChI Key: CUABMIWCUZSJAJ-GQCTYLIASA-N
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Description

This compound is a propenone derivative featuring a benzo[d][1,3]dioxol (methylenedioxy) group attached to a pyrrolidine ring and a furan-2-yl substituent. Its structure combines aromatic heterocycles (furan and benzo[d][1,3]dioxol) with a pyrrolidine moiety, which may enhance binding to biological targets such as kinases or neurotransmitter receptors. The (E)-configuration of the propenone linker is critical for maintaining planar geometry, influencing intermolecular interactions and solubility .

Properties

IUPAC Name

(E)-1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(6-4-15-2-1-9-21-15)19-8-7-14(11-19)13-3-5-16-17(10-13)23-12-22-16/h1-6,9-10,14H,7-8,11-12H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABMIWCUZSJAJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structural configuration comprising a benzo[d][1,3]dioxole ring, a pyrrolidine moiety, and a furan substituent. The molecular formula is C18H19N2O3C_{18}H_{19}N_{2}O_{3} with a molecular weight of approximately 313.35 g/mol. The structural representation can be summarized as follows:

Component Description
IUPAC Name This compound
Molecular Formula C18H19N2O3C_{18}H_{19}N_{2}O_{3}
Molecular Weight 313.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can bind to receptors in the central nervous system or other tissues, potentially influencing neurotransmitter release and signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structural motifs possess significant antioxidant properties. The presence of the benzo[d][1,3]dioxole and furan rings contributes to the electron-donating capability, which is crucial for scavenging free radicals.

Anticancer Properties

Recent investigations into related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of the benzo[d][1,3]dioxole structure have shown promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cells.

Compound Cell Line IC50 (µM)
Compound AMCF-71.003
Compound BA5490.72

Neuroprotective Effects

The pyrrolidine moiety is known for its neuroprotective properties. Compounds containing this structure have been investigated for their potential to protect neurons from oxidative stress and apoptosis.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of structurally similar compounds on MCF-7 and A549 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the submicromolar range, suggesting that modifications to the core structure can enhance activity.

Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capacity using the DPPH assay. Compounds similar to this compound demonstrated effective radical scavenging abilities comparable to standard antioxidants like ascorbic acid.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

Compound Biological Activity Unique Features
Compound CAnticancerLacks furan ring
Compound DAntioxidantContains additional hydroxyl groups
(E)-1...Antioxidant & AnticancerUnique combination of dioxole and pyrrolidine

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Comparable Propenone Derivatives
Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound Propenone + pyrrolidine Benzo[d][1,3]dioxol-5-yl, furan-2-yl ~339.35 g/mol
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) Propenone + diazenyl linker 4-Methoxyphenyl, pyrrolidin-1-yl-diazenyl ~406.44 g/mol
(E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one Propenone 4-(Dimethylamino)phenyl, furan-2-yl 241.29 g/mol

Key Observations :

  • The target compound uniquely integrates a methylenedioxy group (benzo[d][1,3]dioxol), which is absent in 3FP and the dimethylamino derivative. This group enhances lipophilicity (logP) and may improve blood-brain barrier penetration compared to 3FP’s methoxy group .
  • The furan-2-yl group is conserved in both the target compound and the dimethylamino derivative, suggesting shared electronic properties (e.g., π-π stacking) but differing steric effects due to substituent variations .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 3FP (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)propenone
logP ~3.1 (estimated) ~2.8 ~2.5
Water Solubility Low (methylenedioxy) Moderate (diazenyl) Moderate (dimethylamino)
Hydrogen Bond Donors 0 1 (diazenyl NH) 0

Insights :

  • The methylenedioxy group in the target compound increases logP compared to the dimethylamino derivative, favoring membrane permeability but reducing aqueous solubility .
  • 3FP’s diazenyl linker introduces a hydrogen bond donor, which may enhance solubility in polar solvents but increase susceptibility to enzymatic degradation .

Methodological Considerations in Comparative Studies

  • Structural Analysis : Tools like SHELXL (for crystallographic refinement) and Mercury CSD (for packing similarity calculations) are critical for comparing molecular conformations and crystal packing patterns .
  • Similarity Metrics: Studies employ Tanimoto coefficients and Morgan fingerprints to quantify structural overlap, though activity cliffs (minor structural changes causing drastic activity shifts) remain a challenge .

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